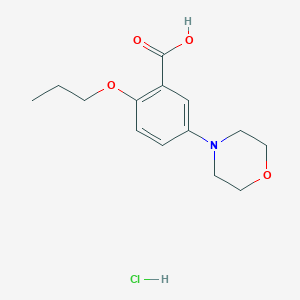

5-Morpholin-4-YL-2-propoxy-benzoic acid hydrochloride

Description

Historical Context and Discovery

5-Morpholin-4-YL-2-propoxy-benzoic acid hydrochloride is a synthetic organic compound first identified in patents and chemical databases as a specialized intermediate in pharmaceutical and biochemical research. Its development aligns with advancements in heterocyclic chemistry and the synthesis of functionalized benzoic acid derivatives. While specific historical milestones are not extensively documented, its structural features suggest it emerged from efforts to create bioactive molecules with morpholine and propoxy substituents, which are common in kinase inhibitors and other therapeutic agents.

Chemical Family and Classification

This compound belongs to the benzoic acid derivatives class, characterized by a carboxylic acid group (-COOH) attached to a benzene ring. Key functional groups include:

- Morpholine ring : A six-membered saturated heterocyclic amine (C₄H₉NO).

- Propoxy group : An ether linkage (-OCH₂CH₂CH₃).

- Hydrochloride salt : Enhances solubility and stability.

Classification Table

| Category | Subcategory | Example Component |

|---|---|---|

| Parent Class | Benzoic Acid Derivatives | 5-Morpholin-4-yl-2-propoxybenzoic acid |

| Functional Groups | Heterocyclic Amines | Morpholine |

| Salt Form | Hydrochloride Salts | -HCl counterion |

Properties

IUPAC Name |

5-morpholin-4-yl-2-propoxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4.ClH/c1-2-7-19-13-4-3-11(10-12(13)14(16)17)15-5-8-18-9-6-15;/h3-4,10H,2,5-9H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHIIFBSJAPRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)N2CCOCC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Alkylation

- Starting Material: 5-Hydroxybenzoic acid or a suitable derivative.

- Reagents: Morpholin-4-ylpropyl halide (e.g., chloride or bromide), base (e.g., potassium carbonate).

- Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures (around 100°C) for several hours.

- Yield: The yield can vary depending on the specific conditions and reagents used, but it is generally high.

Step 2: Hydrolysis

- Starting Material: The alkylated benzoic acid ester (if an ester was used in the alkylation step).

- Reagents: Aqueous base (e.g., sodium hydroxide).

- Conditions: The ester is hydrolyzed in a mixture of water and an organic solvent (e.g., ethanol) under reflux conditions.

- Yield: Near quantitative yield is expected for this step.

Step 3: Acidification

- Starting Material: The carboxylic acid from the hydrolysis step.

- Reagents: Hydrochloric acid.

- Conditions: The carboxylic acid is dissolved in a solvent (e.g., ethanol) and treated with hydrochloric acid. The mixture is then cooled to precipitate the hydrochloride salt.

- Yield: High yield is expected for this step.

Analytical Data

The purity and structure of the final product can be confirmed using various analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and MS (Mass Spectrometry).

Data Table: Synthesis Conditions and Yields

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Alkylation | Morpholin-4-ylpropyl halide, K2CO3 | DMF, 100°C, several hours | High |

| Hydrolysis | NaOH | Water/EtOH, reflux | Near 100% |

| Acidification | HCl | EtOH, cooling | High |

Chemical Reactions Analysis

5-Morpholin-4-YL-2-propoxy-benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or propoxy groups are replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

5-Morpholin-4-YL-2-propoxy-benzoic acid hydrochloride is primarily studied for its role as a G-protein coupled receptor (GPCR) antagonist. GPCRs are pivotal in numerous physiological processes and are significant targets for drug development. The compound has shown promise in modulating serotonin receptors (5-HT receptors), which are implicated in various neurological disorders such as depression and anxiety .

Case Study 1: Antidepressant Activity

In a study investigating the antidepressant properties of morpholino compounds, this compound was evaluated for its efficacy in animal models of depression. The results indicated a significant reduction in depressive-like behaviors, suggesting that the compound may enhance serotonergic signaling through its action on 5-HT receptors .

Case Study 2: Anti-inflammatory Effects

Another research project explored the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases. This effect was attributed to the modulation of immune cell activity via GPCR pathways .

Given its promising pharmacological profile, further research into this compound could focus on:

- Clinical Trials : Evaluating its safety and efficacy in human subjects.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound's potency and selectivity for specific GPCRs.

- Combination Therapies : Investigating synergistic effects with other antidepressants or anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 5-Morpholin-4-YL-2-propoxy-benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological response .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Morpholin-4-YL-2-propoxy-benzoic acid hydrochloride with structurally or functionally related compounds identified in the evidence:

Key Comparisons

Structural Variations and Physicochemical Properties

- Substituent Position and Polarity : The target compound’s 5-morpholinyl and 2-propoxy groups contrast with 3-(Morpholin-4-ylmethyl)benzoic acid HCl hydrate (C3 substituent), which exhibits higher polarity and hydrate stability. The propoxy group in the target compound likely increases membrane permeability compared to the morpholinylmethyl group .

- Melting Points : While the target compound’s melting point is unreported, 3-(Morpholin-4-ylmethyl)benzoic acid HCl hydrate melts at 247–251°C, suggesting strong crystalline interactions due to hydration. Thioxoacetyl derivatives like 2k melt at 237–238°C, indicating moderate intermolecular forces .

Synthetic Efficiency

- The target compound’s synthesis details are unspecified, but analogs such as benzimidazole derivatives (e.g., 3o , 3p in ) achieve 87–89% yields via sulfonylation and etherification, suggesting efficient routes for morpholine-propoxy motifs. Thioxoacetamide derivatives (e.g., 2k , 6a ) show 80–95% yields, highlighting robustness in amide coupling reactions .

Biological and Pharmacological Relevance Unlike Nicardipine HCl (a calcium channel blocker) or Tranylcypromine HCl (a monoamine oxidase inhibitor, ), the target compound’s activity is undefined. However, morpholine-containing compounds often target kinases or proteases, as seen in Saquinavir mesylate (HIV protease inhibitor, ) . Jatrorrhizine HCl and Yohimbine HCl () demonstrate alkaloid-based bioactivity, whereas the target compound’s synthetic origin may favor tailored drug design .

Solubility and Stability

- Hydrochloride salts universally enhance aqueous solubility. Nicardipine HCl ’s acid stability () suggests the target compound’s HCl salt may also resist degradation in acidic environments, a critical trait for oral bioavailability .

Biological Activity

5-Morpholin-4-YL-2-propoxy-benzoic acid hydrochloride, with CAS number 1011366-29-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₄H₂₀ClNO₄, indicating the presence of a morpholine ring and a propoxy group attached to a benzoic acid moiety. This structure is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀ClNO₄ |

| Molecular Weight | 307.77 g/mol |

| CAS Number | 1011366-29-2 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The morpholine group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively. Studies suggest that this compound may modulate various signaling pathways, particularly those involved in inflammation and cell proliferation.

1. Anti-inflammatory Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit anti-inflammatory effects. The modulation of pro-inflammatory cytokines has been documented, suggesting potential applications in treating inflammatory diseases.

2. Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. In vitro studies have demonstrated effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

3. Antiproliferative Effects

Preliminary studies indicate that this compound may possess antiproliferative properties against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Studies and Research Findings

A comprehensive review of the literature reveals several studies focusing on the biological activity of related compounds:

- Study on Benzoic Acid Derivatives : A study published in MDPI evaluated various benzoic acid derivatives for their ability to enhance proteasome and autophagy activities in human fibroblasts. The findings suggest that structural modifications can significantly impact biological efficacy .

- Antimicrobial Activity : A recent investigation into the antimicrobial properties of similar compounds found that those with specific substituents exhibited enhanced activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural features are critical for bioactivity .

- Anti-inflammatory Mechanisms : Another study highlighted the role of benzoic acid derivatives in modulating inflammatory pathways, providing insights into their potential therapeutic applications in conditions like rheumatoid arthritis .

Summary of Findings

The biological activity of this compound is supported by diverse research findings indicating its potential as an anti-inflammatory and antimicrobial agent, along with antiproliferative effects against cancer cells. The compound's unique structure contributes to its interaction with biological targets, making it a candidate for further pharmacological exploration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-morpholin-4-YL-2-propoxy-benzoic acid hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling morpholine derivatives with substituted benzoic acid precursors. For example, a "one-pot" cyclization-oxidation-rearrangement approach (as seen in morpholine-containing analogs) may reduce intermediate isolation steps . Optimize yields by controlling reaction parameters:

- Use anhydrous conditions for morpholine coupling to avoid hydrolysis.

- Employ catalysts like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for carboxylate activation, as demonstrated in analogous esterification reactions .

- Monitor reaction progress via TLC or HPLC to identify incomplete steps.

Q. How can the purity of this compound be assessed, and what analytical techniques are critical for validation?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography with UV detection (e.g., 254 nm) to quantify impurities. Reference standards should match CAS-registered retention times .

- Melting Point Analysis : Compare observed melting points (e.g., 247–251°C for structurally similar morpholine hydrochlorides) to literature values to confirm crystallinity .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to ensure correct hydrochloride salt formation .

Q. What solvent systems are suitable for dissolving this compound in biological assays?

- Methodological Answer : The compound’s solubility depends on pH and solvent polarity:

- Aqueous Buffers : Use slightly acidic solutions (pH 4–5) to enhance solubility of the hydrochloride salt.

- Organic Solvents : DMSO or ethanol (at concentrations <1% v/v) are compatible for stock solutions, as seen in analogous hydrochloride-based drug formulations .

Advanced Research Questions

Q. How do structural modifications (e.g., propoxy vs. methoxy substituents) impact the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours .

- Comparative Studies : Substitute propoxy with methoxy groups and analyze thermal stability via differential scanning calorimetry (DSC). For example, methoxy-substituted analogs show higher thermal degradation thresholds (~250°C) .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton and carbon signals, particularly for morpholine and propoxy moieties.

- Deuterated Solvent Screening : Test DMSO-d6 vs. CDCl3 to reduce signal splitting caused by residual protons .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Kinetic Assays : Use fluorescence-based or radiometric assays to measure inhibition constants (Ki). For example, adapt protocols from thiamine hydrochloride-catalyzed reactions, adjusting substrate concentrations to match target affinity .

- Dose-Response Curves : Test logarithmic dilutions (1 nM–100 µM) in triplicate to calculate IC50 values. Include positive controls (e.g., known morpholine-derived inhibitors) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?

- Methodological Answer :

- Chiral Chromatography : Use preparative HPLC with chiral columns (e.g., cellulose-based) to separate enantiomers during final purification .

- Asymmetric Synthesis : Introduce chiral auxiliaries early in the synthesis route, as demonstrated in morpholine derivative preparations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.